4-Bromo-2-methyl-5-phenyl-3-furoic acid
CAS No.: 2090877-55-5
Cat. No.: VC2737021
Molecular Formula: C12H9BrO3
Molecular Weight: 281.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2090877-55-5 |
|---|---|
| Molecular Formula | C12H9BrO3 |
| Molecular Weight | 281.1 g/mol |
| IUPAC Name | 4-bromo-2-methyl-5-phenylfuran-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H9BrO3/c1-7-9(12(14)15)10(13)11(16-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15) |
| Standard InChI Key | ZSOVIJLDVUQSCS-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(O1)C2=CC=CC=C2)Br)C(=O)O |
| Canonical SMILES | CC1=C(C(=C(O1)C2=CC=CC=C2)Br)C(=O)O |
Introduction
Chemical Properties and Structural Characteristics
Physical and Chemical Properties
4-Bromo-2-methyl-5-phenyl-3-furoic acid possesses specific physicochemical properties that define its behavior in various chemical environments. The compound has a molecular formula of C12H9BrO3 and a precise molecular weight of 281.1 g/mol. The presence of a carboxylic acid group contributes to its acidic nature and potential for salt formation with bases.
Table 1: Physicochemical Properties of 4-Bromo-2-methyl-5-phenyl-3-furoic acid
| Property | Value |
|---|---|
| CAS Number | 2090877-55-5 |
| Molecular Formula | C12H9BrO3 |
| Molecular Weight | 281.1 g/mol |
| Alternate Identifier | NX73906 |
| Class | Furan derivative |
| Functional Groups | Bromine, methyl, phenyl, carboxylic acid |
Structural Features
The structure of 4-Bromo-2-methyl-5-phenyl-3-furoic acid consists of a five-membered furan heterocyclic ring with oxygen as the heteroatom. The position-specific substituents include a bromine atom at C-4, a methyl group at C-2, a phenyl ring at C-5, and a carboxylic acid functional group at C-3. This structural arrangement creates an asymmetric distribution of electron density across the molecule, influencing its reactivity patterns.
The bromine substituent, being an electron-withdrawing group, affects the electronic properties of the furan ring and serves as a potential site for further chemical transformations through various cross-coupling reactions. The phenyl group at position 5 introduces additional aromatic character and potential for π-π interactions, while the carboxylic acid functionality provides opportunities for derivatization and hydrogen bonding interactions.
Synthesis Methodologies
General Synthetic Approaches
The synthesis of 4-Bromo-2-methyl-5-phenyl-3-furoic acid typically involves multiple chemical steps that require careful control of reaction conditions to achieve good yields and high purity. While specific literature on the exact synthesis of this compound is limited in our search results, related brominated furan derivatives provide valuable insights into potential synthetic routes.
Applications in Research and Industry
Pharmaceutical Applications
4-Bromo-2-methyl-5-phenyl-3-furoic acid has gained significant attention in pharmaceutical research due to its potential pharmacological activities. The compound and its derivatives may exhibit various biological effects through modulation of receptor activity or enzyme function. The presence of both the furan ring and specific substituents contributes to its potential interactions with biological targets.
Brominated heterocycles, including furan derivatives, have historically shown promise in medicinal chemistry for developing compounds with antimicrobial, anti-inflammatory, and anticancer properties. The presence of the bromine atom in 4-Bromo-2-methyl-5-phenyl-3-furoic acid provides opportunities for further structural modifications through various cross-coupling reactions, potentially expanding its pharmacological profile.
Materials Science Applications
Beyond pharmaceutical applications, 4-Bromo-2-methyl-5-phenyl-3-furoic acid may find utility in materials science. Furan derivatives have been explored for the development of functional materials, including polymers, liquid crystals, and electronic materials. The compound's structural features, particularly the phenyl and bromine substituents, might contribute to interesting electronic or optical properties in material applications.
Table 2: Potential Applications of 4-Bromo-2-methyl-5-phenyl-3-furoic acid
| Field | Potential Applications |
|---|---|
| Pharmaceuticals | Building block for drug candidates, pharmacologically active compounds |
| Organic Synthesis | Intermediate for complex molecule synthesis, cross-coupling reactions |
| Materials Science | Development of functional materials, electronic components |
| Analytical Chemistry | Standard compound for spectroscopic analysis |
Analytical Techniques for Characterization
Spectroscopic Analysis
The structural characterization and purity assessment of 4-Bromo-2-methyl-5-phenyl-3-furoic acid rely on various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and carbon (¹³C) NMR, provides detailed information about the compound's structure, confirming the presence and positions of the substituents on the furan ring.
Infrared (IR) spectroscopy offers insights into the functional groups present in the molecule, with characteristic absorption bands for the carboxylic acid group (O-H stretching, C=O stretching) and the furan ring (C=C stretching, C-O stretching). Mass spectrometry provides accurate mass determination and fragmentation patterns that aid in structural confirmation.
For comparison, related compounds like 4-Bromo-2-furoic acid have been characterized using similar spectroscopic methods, with specific structural features reflected in their spectroscopic data .
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques can be employed for purity analysis and quality control of 4-Bromo-2-methyl-5-phenyl-3-furoic acid. These techniques allow for the separation and quantification of the compound from potential impurities or side products formed during synthesis.
Comparison with Related Brominated Furan Derivatives
Structural Comparisons
To better understand the unique properties of 4-Bromo-2-methyl-5-phenyl-3-furoic acid, a comparative analysis with related brominated furan derivatives provides valuable context. Compounds such as 4-Bromo-2-furoic acid and 5-(4-Bromophenyl)-2-furoic acid share some structural similarities but differ in the substitution pattern.
Table 3: Comparison of 4-Bromo-2-methyl-5-phenyl-3-furoic acid with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 4-Bromo-2-methyl-5-phenyl-3-furoic acid | C12H9BrO3 | 281.1 | Bromine at C-4, methyl at C-2, phenyl at C-5, carboxylic acid at C-3 |
| 4-Bromo-2-furoic acid | C5H3BrO3 | 190.98 | Bromine at C-4, carboxylic acid at C-2, no methyl or phenyl groups |
| 5-(4-Bromophenyl)-2-furoic acid | C11H7BrO3 | 267.08 | 4-Bromophenyl at C-5, carboxylic acid at C-2 |
4-Bromo-2-furoic acid (CAS: 3439-02-9) is a simpler analog with a molecular formula of C5H3BrO3 and a molecular weight of approximately 190.98 g/mol . Unlike 4-Bromo-2-methyl-5-phenyl-3-furoic acid, it lacks the methyl and phenyl substituents, resulting in different chemical reactivity and physical properties.
Similarly, 5-(4-Bromophenyl)-2-furoic acid (CAS: 52938-96-2) has a molecular formula of C11H7BrO3 and a molecular weight of 267.08 g/mol . This compound differs from 4-Bromo-2-methyl-5-phenyl-3-furoic acid in the position of the bromine atom (on the phenyl ring rather than the furan ring) and the position of the carboxylic acid group (at C-2 rather than C-3).
Reactivity Patterns
The reactivity patterns of these brominated furan derivatives are influenced by their specific substitution patterns. In 4-Bromo-2-methyl-5-phenyl-3-furoic acid, the presence of the bromine atom at position 4 makes it a potential candidate for various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings . The methyl group at C-2 and phenyl group at C-5 introduce steric and electronic effects that influence the compound's reactivity and interaction with various reagents.
For context, the literature on related compounds indicates that brominated furanones can undergo selective Pd-catalyzed reactions with aryl(trialkyl)stannanes to provide 4-aryl-3-bromo-2(5H)-furanones in good yields . Similar reactivity might be anticipated for 4-Bromo-2-methyl-5-phenyl-3-furoic acid, though with modifications due to its specific substitution pattern.
Future Research Directions
Synthetic Methodology Development
Future research efforts may focus on developing optimized synthetic routes for 4-Bromo-2-methyl-5-phenyl-3-furoic acid with improved yields, reduced environmental impact, and enhanced scalability. Novel methodologies for regioselective functionalization of the furan ring could significantly advance the accessibility of this compound and related derivatives.
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship (SAR) studies involving 4-Bromo-2-methyl-5-phenyl-3-furoic acid and its derivatives could reveal valuable insights into the influence of specific structural features on biological activity. Such studies might identify optimized analogs with enhanced pharmacological profiles for potential therapeutic applications.
Materials Science Applications
Further exploration of the compound's potential in materials science applications, particularly in the development of functional materials with specific electronic, optical, or mechanical properties, represents an exciting frontier for future research. The unique structural features of 4-Bromo-2-methyl-5-phenyl-3-furoic acid might contribute to novel material properties worth investigating.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume